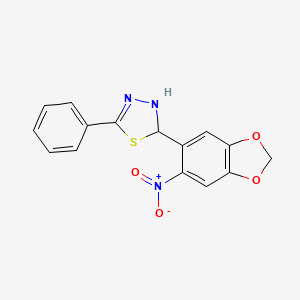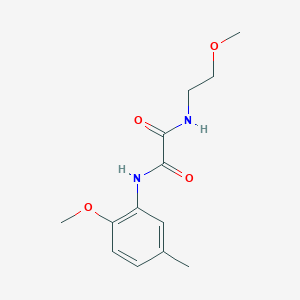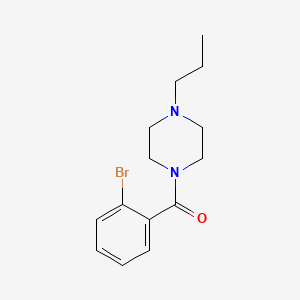![molecular formula C17H20ClNO2 B4928555 (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol, also known as CPFM, is a chemical compound that has been subject to extensive scientific research due to its potential therapeutic applications. CPFM is a synthetic compound that is classified as a piperidine derivative and has been found to exhibit significant biological activity.
Mecanismo De Acción
The exact mechanism of action of (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol is not fully understood, but it is thought to act by modulating various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. Additionally, this compound has been found to activate certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the expression of inflammatory mediators, such as COX-2 and inducible nitric oxide synthase (iNOS). Additionally, this compound has been found to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits significant biological activity at relatively low concentrations. However, this compound also has some limitations. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has been found to exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research and potential therapeutic use. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. This could lead to the development of more specific and effective this compound derivatives for use in various therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol can be synthesized using a variety of methods, including the reaction of 5-(2-chlorophenyl)-2-furaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions and the use of organometallic reagents.
Aplicaciones Científicas De Investigación
(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
[1-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-16-6-2-1-5-15(16)17-8-7-14(21-17)11-19-9-3-4-13(10-19)12-20/h1-2,5-8,13,20H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKSXRXEXLKVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)
![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)


![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)

![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
